molecular formula C10H14O B12846927 Pinocarvone, trans-(-)- CAS No. 19890-00-7

Pinocarvone, trans-(-)-

Cat. No.: B12846927
CAS No.: 19890-00-7
M. Wt: 150.22 g/mol
InChI Key: TZDMGBLPGZXHJI-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[311]heptan-3-one is a bicyclic ketone compound with a unique structure that includes a methylene group and two methyl groups attached to a bicyclo[311]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular aldol condensation or other cyclization methods.

    Introduction of Methylene Group: The methylene group is introduced via a Wittig reaction or similar method, where a phosphonium ylide reacts with a carbonyl compound to form the methylene group.

    Methylation: The final step involves the methylation of the bicyclic ketone to introduce the two methyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but different functional groups.

    Bicyclo[3.1.1]heptane derivatives: Compounds with the same bicyclic framework but different substituents.

Uniqueness

(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is unique due to the presence of both a methylene group and two methyl groups on the bicyclic framework, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

19890-00-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m0/s1

InChI Key

TZDMGBLPGZXHJI-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C)C(=O)C2)C

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.